6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline
Overview
Description
6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is a brominated and chlorinated quinazoline derivative Quinazolines are a class of heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline typically involves multiple steps, starting with the formation of the quinazoline core followed by the introduction of bromine and chlorine atoms. One common approach is the Biltz synthesis , which involves the reaction of o-aminobenzonitrile with an appropriate halogenating agent.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the halogenation reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromates.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: The chlorine and bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Bromates and other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer halogen atoms.
Substitution: Substituted quinazolines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activity, it is being researched for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, it is used as an intermediate in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline exerts its effects involves its interaction with specific molecular targets. The halogen atoms on the quinazoline ring can form bonds with biological molecules, influencing cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
6-Bromo-2-(4-bromophenyl)quinazoline: Similar structure but without the chlorine atom.
4-Chloro-2-(4-bromophenyl)quinazoline: Similar structure but with a different position of the chlorine atom.
2-(4-Bromophenyl)-4-chloroquinazoline: Lacks the bromine atom at the 6-position.
Uniqueness: 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms at specific positions, which can influence its reactivity and biological activity compared to similar compounds.
This compound's diverse applications and unique chemical properties make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications highlights the importance of understanding its synthesis, reactions, and mechanisms of action.
Biological Activity
6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline is a halogenated quinazoline derivative with notable biological activity. Its molecular formula is C₁₃H₈Br₂ClN₃, and it has a molecular weight of approximately 354.48 g/mol. The compound's unique structure, featuring bromine and chlorine substitutions, contributes to its pharmacological properties.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. For instance, compounds in this class have been shown to inhibit various cancer cell lines through mechanisms such as tyrosine kinase inhibition. Specific studies have demonstrated that quinazoline derivatives can act as selective inhibitors of epidermal growth factor receptor (EGFR) and other related pathways, which are crucial for cancer cell proliferation and survival .
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Tyrosine Kinase Inhibition : The compound has been identified as a potential dual inhibitor targeting both EGFR and HER2, which play significant roles in breast cancer progression .
- Anti-inflammatory Effects : Some quinazoline derivatives have shown the ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting anti-inflammatory properties that may complement their anticancer effects .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various interactions within biological systems. The presence of halogens at specific positions enhances binding affinity to target proteins, which is critical for its biological efficacy. A comparison with similar compounds reveals that variations in substitution patterns can lead to significant differences in activity:
Compound Name | Similarity Score | Key Features |
---|---|---|
7-Bromo-2-chloroquinazolin-4-amine | 1.00 | Contains similar halogen substitutions |
6-Bromo-5-(2-fluorophenyl)-1,2,4-triazin-3-amine | 0.92 | Different heterocyclic structure |
N4-(3-Bromophenyl)quinazoline-4,6-diamine | 0.75 | Similar brominated phenyl groups |
2-Chloro-6-phenylpyrimidin-4-amine | 0.74 | Different ring system but similar activity |
This table illustrates how structural modifications can influence the biological activity of quinazoline derivatives.
In Vitro Studies
Several in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicate promising anti-proliferative effects, particularly against breast and lung cancer cells. These studies typically utilize assays such as MTT or cell viability tests to quantify the compound's effectiveness .
In Vivo Studies
While most research has focused on in vitro evaluations, preliminary in vivo studies suggest that the compound may also exhibit significant antitumor activity in animal models. These studies are essential for understanding the pharmacokinetics and potential therapeutic applications of the compound in clinical settings.
Properties
IUPAC Name |
6-bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2ClN2/c15-9-3-1-8(2-4-9)14-18-12-6-5-10(16)7-11(12)13(17)19-14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAPNNFLPBCIBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696251 | |
Record name | 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-83-8 | |
Record name | 6-Bromo-2-(4-bromophenyl)-4-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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